N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a complex organic compound with significant applications in medicinal chemistry and drug development. This compound is characterized by its unique structure, which includes an ethylsulfonyl group attached to a pyridazine ring, a phenyl group, and a methoxy-dimethylbenzenesulfonamide moiety.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Pyridazine and pyridazinone derivatives, which are structurally similar to this compound, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It is known that pyridazine and pyridazinone derivatives can exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . The compound likely interacts with its targets in a similar manner, leading to these effects.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound’s versatile properties make it valuable for various applications, including drug development and material synthesis. These properties may impact the compound’s bioavailability.
Result of Action
Similar compounds have been shown to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring The ethylsulfonyl group is introduced through a sulfonation reaction, followed by the attachment of the phenyl group via a coupling reaction
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and purity. The process typically includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group typically yields sulfone derivatives, while reduction of nitro groups results in amine derivatives.
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Uniqueness
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-dimethylbenzenesulfonamide moiety, in particular, may enhance its solubility and stability compared to similar compounds.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-5-30(25,26)21-11-10-18(22-23-21)16-6-8-17(9-7-16)24-31(27,28)20-13-14(2)19(29-4)12-15(20)3/h6-13,24H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWELWBXASGAKQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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